1-(4-Chlorobenzoyl)piperidin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(3-aminopiperidin-1-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C12H15ClN2O/c13-10-5-3-9(4-6-10)12(16)15-7-1-2-11(14)8-15/h3-6,11H,1-2,7-8,14H2 |
InChI Key |
MKVTWSAOPPSXFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 4 Chlorobenzoyl Piperidin 3 Amine and Its Derivatives
Established Synthetic Routes to the 1-(4-Chlorobenzoyl)piperidin-3-amine Core
The construction of the this compound scaffold is primarily achieved through direct acylation of a piperidin-3-amine (B1201142) precursor. This can be accomplished using either a reactive acyl chloride or through modern amide coupling techniques with the corresponding carboxylic acid.
Reaction of Piperidin-3-amine Precursors with 4-Chlorobenzoyl Chloride
A fundamental and widely used method for the synthesis of this compound involves the N-acylation of a suitable piperidin-3-amine precursor with 4-chlorobenzoyl chloride. This reaction typically proceeds under Schotten-Baumann conditions, where the amine reacts with the acyl chloride in the presence of a base. The base, often an aqueous solution of sodium hydroxide (B78521) or an organic base like triethylamine (B128534) or potassium carbonate in a suitable solvent, serves to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.net
The choice of the piperidin-3-amine precursor is critical. If piperidin-3-amine itself is used, the reaction can potentially occur at both the piperidine (B6355638) nitrogen (position 1) and the amino group (position 3). To achieve selectivity, a protecting group strategy is often employed. For instance, starting with a piperidine ring already protected at the 1-position (e.g., with a benzyl (B1604629) or Boc group) allows for selective acylation at the 3-amino position. Subsequent deprotection would then be required to yield the free piperidine nitrogen if desired. Conversely, direct acylation of piperidin-3-amine can lead to the desired product if the piperidine nitrogen is acylated, which is often the case due to its higher nucleophilicity compared to the exocyclic amine under certain conditions.
A general representation of this reaction is outlined below:
| Reactant A | Reactant B | Reagents/Conditions | Product |
| Piperidin-3-amine or N-protected precursor | 4-Chlorobenzoyl chloride | Base (e.g., K₂CO₃, NaOH, Et₃N), Solvent (e.g., CHCl₃, DCM, H₂O/DCM) | This compound |
This method is valued for its simplicity, use of readily available starting materials, and generally high yields.
Amide Coupling Strategies for N-Acylation Reactions
As an alternative to the use of reactive acyl chlorides, modern amide coupling strategies offer a milder and often more controlled approach for the N-acylation of piperidin-3-amine precursors with 4-chlorobenzoic acid. These methods involve the use of a coupling reagent to activate the carboxylic acid, facilitating its reaction with the amine. luxembourg-bio.combachem.com This approach avoids the generation of corrosive HCl and is compatible with a wider range of functional groups.
A variety of coupling reagents are available, each with its own mechanism and advantages. These are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.compeptide.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® are frequently included to enhance reaction rates and suppress side reactions, particularly racemization if chiral centers are present. bachem.comnih.gov
Key examples of coupling systems are detailed in the following table:
| Coupling Reagent Class | Example Reagents | Typical Additives | Description |
| Carbodiimides | DCC, DIC, EDC | HOBt, OxymaPure® | Forms a highly reactive O-acylisourea intermediate that is readily attacked by the amine. EDC is water-soluble, simplifying purification. peptide.com |
| Phosphonium Salts | BOP, PyBOP | None required (contains HOBt moiety) | Highly efficient reagents that convert carboxylic acids into OBt active esters, leading to clean and fast reactions. bachem.com |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | None required (contains HOBt/HOAt moiety) | Among the most popular and effective coupling reagents, known for high yields and low rates of side reactions. HATU is particularly effective for hindered couplings. nih.gov |
The synthesis involves mixing 4-chlorobenzoic acid, the piperidin-3-amine precursor, the coupling reagent, and an appropriate base (like N,N-diisopropylethylamine, DIPEA) in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
Advanced Synthetic Strategies for Elaboration of this compound Derivatives
Once the this compound core is synthesized, its structure can be extensively modified to explore structure-activity relationships. The free 3-amino group and the 4-chloro-substituent on the benzoyl ring serve as key handles for derivatization.
Multi-step Reaction Protocols for Scaffold Derivatization
The 3-amino group of the core scaffold is a versatile functional group that can be elaborated through various multi-step protocols to introduce diverse chemical moieties. nih.gov These protocols allow for systematic modification of the compound's properties.
Common derivatization strategies at the 3-amino position include:
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride (B8407120), NaBH(OAc)₃) to form secondary or tertiary amines. This introduces a wide array of alkyl or arylalkyl substituents. nih.gov
Acylation/Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling reagents) to generate a library of amides and sulfonamides.
Peptide Coupling: The amino group can serve as the N-terminus for the synthesis of peptide analogues, coupling with protected amino acids to build more complex structures. nih.gov
A representative multi-step derivatization is shown below:
Such multi-step sequences are fundamental in medicinal chemistry for fine-tuning the pharmacological profile of a lead compound. nih.gov
Multicomponent Reactions (MCRs) in the Generation of Analog Libraries
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools for rapidly generating molecular diversity. nih.govorganic-chemistry.org The 3-amino group of this compound makes it an ideal substrate for several MCRs.
The Ugi four-component reaction (U-4CR) is particularly well-suited for this purpose. In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a dipeptide-like scaffold. nih.gov By using this compound as the amine component, a diverse library of complex derivatives can be synthesized in a single step.
| Ugi Reaction Component | Example Reactant |
| Amine | This compound |
| Carbonyl | Various aldehydes (e.g., isobutyraldehyde) or ketones |
| Carboxylic Acid | Various carboxylic acids (e.g., acetic acid, benzoic acid) |
| Isocyanide | Various isocyanides (e.g., tert-butyl isocyanide) |
This strategy allows for the exploration of a vast chemical space around the core scaffold, which is highly advantageous in the early stages of drug discovery.
Cross-Coupling Methodologies for Diversification
The chloro-substituent on the benzoyl ring of this compound provides another critical point for diversification through transition metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions, in particular, enable the formation of new carbon-carbon and carbon-heteroatom bonds at the aryl chloride position, a site that is otherwise relatively inert.
Key cross-coupling reactions for derivatization include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OH)₂) to introduce new aryl or alkyl groups. nih.gov
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form N-aryl derivatives.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.
Heck Coupling: Reaction with alkenes to form a new carbon-carbon double bond.
The table below summarizes these powerful diversification methods:
| Cross-Coupling Reaction | Coupling Partner | Reagents/Catalyst | Resulting Structure |
| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Ar-R (Aryl-Alkyl/Aryl) |
| Buchwald-Hartwig | Amine (R¹R²NH) | Pd catalyst, Ligand, Base | Ar-NR¹R² (Diaryl/Alkylaryl amine) |
| Sonogashira | Terminal Alkyne (H−C≡C−R) | Pd catalyst, Cu(I) co-catalyst, Base | Ar−C≡C−R (Aryl alkyne) |
| Heck | Alkene (CH₂=CHR) | Pd catalyst, Base | Ar-CH=CHR (Aryl alkene) |
These methodologies dramatically expand the range of accessible analogues, allowing for the substitution of the chlorine atom with a vast array of functional groups to probe for improved biological activity and properties.
Reductive Amination Approaches for Amine Derivatization
Reductive amination, also known as reductive alkylation, is a cornerstone method for derivatizing the primary amine of this compound. wikipedia.org This one-pot reaction efficiently forms new carbon-nitrogen bonds by reacting the amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com The process initiates with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine, which is then reduced to the final amine product. wikipedia.orgyoutube.com
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective. masterorganicchemistry.com These reagents are mild enough to selectively reduce the imine intermediate without significantly reducing the starting aldehyde or ketone. masterorganicchemistry.com The choice of solvent and reaction conditions, such as temperature and pH, can be optimized to maximize the yield and purity of the desired secondary or tertiary amine derivative. evitachem.com For instance, solvents like methanol (B129727) or tetrahydrofuran (B95107) have been shown to be effective in similar reductive amination reactions. evitachem.com
This methodology avoids the common issue of over-alkylation that can occur with direct alkylation using alkyl halides, providing a more controlled and higher-yielding route to substituted amines. masterorganicchemistry.com
Table 1: Common Reagents in Reductive Amination
| Reagent Type | Examples | Role in Reaction |
|---|---|---|
| Carbonyl Compound | Various aldehydes and ketones | Provides the alkyl or aryl group to be added to the amine. |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium borohydride (B1222165) (NaBH₄) | Reduces the intermediate imine to an amine. masterorganicchemistry.com |
| Solvent | Methanol, Dichloromethane, Tetrahydrofuran | Dissolves reactants and facilitates the reaction. evitachem.com |
Cyclization Reactions for Novel Scaffold Construction
The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive piperidine ring, makes it a valuable precursor for constructing novel heterocyclic scaffolds through cyclization reactions. These reactions can lead to the formation of fused or spirocyclic systems, significantly increasing molecular complexity and exploring new chemical space for drug discovery.
For example, intramolecular reactions can be designed where a suitable functional group, introduced elsewhere on the molecule, reacts with the piperidine amine or a carbon atom on the ring. Alternatively, intermolecular cyclization can occur when this compound reacts with a molecule containing two or more electrophilic centers. These transformations are instrumental in building complex molecular architectures from a relatively simple starting material.
Strategic Deprotection Methodologies in Multi-step Synthesis
A commonly used protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions. A standard deprotection protocol involves treating the Boc-protected amine with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂) or with hydrochloric acid (HCl) in dioxane. evitachem.comnih.gov The choice of deprotection agent and conditions is crucial to ensure the integrity of other functional groups within the molecule, such as the 4-chlorobenzoyl moiety. Following deprotection, the resulting free amine can be isolated, often as a salt, and used in subsequent synthetic steps. evitachem.com
Table 2: Deprotection Strategies for Amine Protecting Groups
| Protecting Group | Deprotection Reagent | Common Conditions |
|---|---|---|
| tert-butyloxycarbonyl (Boc) | Trifluoroacetic acid (TFA) | TFA in Dichloromethane (CH₂Cl₂) nih.gov |
Chemical Reactivity and Intramolecular/Intermolecular Transformations of the this compound Moiety
The inherent chemical reactivity of the this compound core dictates its behavior in various chemical transformations. The interplay between the amide, the piperidine ring, and the primary amine group governs its participation in oxidation, reduction, and nucleophilic substitution reactions.
Oxidation Reactions
The primary amine of the this compound moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of various products such as imines, oximes, or nitrones. While specific examples for this exact compound are not detailed in the provided context, the general reactivity of primary amines suggests that controlled oxidation is a feasible transformation. Such reactions could be used to introduce new functional groups or to facilitate further synthetic manipulations.
Reduction Reactions
The 1-(4-chlorobenzoyl) group contains a carbonyl that can be targeted for reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a secondary amine, yielding 1-((4-chlorophenyl)methyl)piperidin-3-amine. This transformation fundamentally alters the electronic properties of the nitrogen atom, converting it from an amide to a more basic and nucleophilic amine. This reduction can be a strategic step to access a different class of derivatives with altered biological profiles.
Nucleophilic Substitution Reactions Involving the Amine Moiety
The primary amine in this compound is a potent nucleophile and readily participates in substitution reactions. It can react with a wide range of electrophiles to form a variety of derivatives.
Acylation: Reaction with acyl chlorides or anhydrides yields amides. This is a common method for introducing diverse substituents.
Alkylation: Reaction with alkyl halides can lead to secondary and tertiary amines. As previously mentioned, this can sometimes lead to over-alkylation, making reductive amination a more controlled alternative. masterorganicchemistry.com
Reaction with Quinones: The amine can act as a nucleophile in reactions with compounds like 2,3-dichloro-1,4-naphthoquinone, leading to the displacement of a chloride and the formation of N-substituted quinone derivatives. researchgate.net
These nucleophilic substitution reactions are fundamental to the derivatization of the this compound scaffold, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.
Spectroscopic Characterization Techniques for Structural Confirmation
The precise arrangement of atoms and functional groups within the this compound molecule is confirmed through a synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the 4-chlorobenzoyl group would typically appear as a set of doublets in the downfield region, approximately between 7.4 and 7.5 ppm, due to the electron-withdrawing effect of the carbonyl group and the chlorine atom. The protons on the piperidine ring would show more complex splitting patterns in the aliphatic region of the spectrum. The proton at the C3 position, being attached to the same carbon as the amine group, would likely appear as a multiplet. The protons on the other piperidine carbons (C2, C4, C5, and C6) would also produce a series of multiplets, with their chemical shifts influenced by their proximity to the nitrogen atom, the carbonyl group, and the amine substituent. The protons of the amine group (NH₂) would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the 4-chlorobenzoyl group would be expected to have a characteristic signal in the highly deshielded region of the spectrum, typically around 168-170 ppm. The aromatic carbons would appear in the range of approximately 128-140 ppm, with the carbon attached to the chlorine atom showing a distinct chemical shift. The carbons of the piperidine ring would be found in the more upfield region of the spectrum. The C3 carbon, bonded to the amine group, would have a chemical shift in the range of 45-55 ppm. The other piperidine carbons (C2, C4, C5, and C6) would also have distinct signals, allowing for the complete assignment of the carbon skeleton.
A hypothetical data table for the NMR characterization is presented below:
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~7.45 (d) | Aromatic CH | ~169.0 | C=O |
| ~7.40 (d) | Aromatic CH | ~138.0 | Ar-C (quaternary) |
| ~3.5-4.0 (m) | Piperidine CH | ~135.5 | Ar-C (quaternary) |
| ~3.0-3.4 (m) | Piperidine CH | ~129.0 | Ar-CH |
| ~1.5-2.0 (m) | Piperidine CH₂ | ~128.5 | Ar-CH |
| ~1.2-1.8 (br s) | NH₂ | ~50.0 | Piperidine C3 |
| ~48.0 | Piperidine C2/C6 | ||
| ~42.0 | Piperidine C5 | ||
| ~30.0 | Piperidine C4 |
Note: This is a representative table based on typical chemical shifts for similar structures. Actual experimental values may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a "fingerprint" of the compound.
For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands. A strong absorption band in the region of 1630-1650 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the amide group. The N-H stretching vibrations of the primary amine group would likely appear as two distinct peaks in the range of 3300-3500 cm⁻¹. The N-H bending vibration of the amine could be observed around 1600 cm⁻¹. The aromatic C-H stretching vibrations would typically be seen above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring would appear just below 3000 cm⁻¹. The C-N stretching vibration of the piperidine ring and the amine group would fall in the 1000-1200 cm⁻¹ region. Finally, a characteristic absorption band for the C-Cl bond of the chlorobenzoyl group would be expected in the fingerprint region, typically between 700 and 800 cm⁻¹.
A summary of the expected FT-IR absorption bands is provided in the table below:
| FT-IR | |
| Frequency (cm⁻¹) | Assignment |
| ~3400, ~3300 | N-H stretching (primary amine) |
| ~3050 | Aromatic C-H stretching |
| ~2950, ~2850 | Aliphatic C-H stretching |
| ~1640 | C=O stretching (amide) |
| ~1600 | N-H bending (primary amine) |
| ~1590, ~1490 | Aromatic C=C stretching |
| ~1250 | C-N stretching |
| ~750 | C-Cl stretching |
Note: This table presents expected absorption ranges. Specific peak positions can be influenced by the molecular environment.
Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS))
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can also offer insights into its structure through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass, which allows for the confident determination of the elemental composition of the molecule.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a second peak [M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak.
Fragmentation of the molecular ion would likely occur at the weaker bonds, leading to the formation of characteristic fragment ions. For instance, cleavage of the amide bond could result in the formation of a 4-chlorobenzoyl cation. Fragmentation of the piperidine ring could also lead to a variety of smaller charged species. HRMS analysis would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of the molecular formula, C₁₂H₁₅ClN₂O.
The table below summarizes the expected mass spectrometry data:
| Mass Spectrometry | |
| m/z | Assignment |
| [M]⁺ | Molecular Ion |
| [M+2]⁺ | Isotope Peak (due to ³⁷Cl) |
| Fragment ions | Resulting from cleavage of the amide bond and piperidine ring |
Note: The specific fragmentation pattern would depend on the ionization technique used.
Structure Activity Relationship Sar Investigations of 1 4 Chlorobenzoyl Piperidin 3 Amine Derivatives
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of 1-(4-Chlorobenzoyl)piperidin-3-amine derivatives is significantly influenced by the nature and position of substituents on both the benzoyl and piperidine (B6355638) rings. Systematic modifications of these scaffolds have led to a deeper understanding of the structural requirements for various biological activities.
For instance, in a series of piperidine derivatives investigated as inhibitors of Mycobacterium tuberculosis, it was observed that analogs with meta- and para-substituents on a phenyl ring showed a two- to fourfold improvement in both inhibitory and antibacterial activity compared to the unsubstituted analog. nih.gov In contrast, ortho-derivatives only demonstrated improved inhibition of the MenA enzyme. nih.gov
In another study focused on cytotoxicity against cancer cell lines, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized. mdpi.com All tested compounds exhibited high levels of cytotoxicity, with a 50% growth inhibition of cancer cell lines observed at micromolar concentrations. mdpi.com This highlights the potential of the substituted benzoyl moiety in designing potent cytotoxic agents.
Furthermore, research on 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists revealed that systematic SAR studies led to a significant enhancement in potency and improvement of physicochemical properties. nih.gov These studies were crucial in establishing the key pharmacophore of the series. nih.gov
The following interactive table summarizes the effects of different substituents on the biological activity of piperidine derivatives based on various studies.
Table 1: Effect of Substituents on the Biological Activity of Piperidine Derivatives
| Base Scaffold | Substituent | Position | Observed Effect | Biological Target/Activity |
|---|---|---|---|---|
| Piperidine | Halogen | meta, para | 2-4 fold improved inhibitory and antibacterial activity. nih.gov | Mycobacterium tuberculosis (MenA inhibitor) |
| Piperidine | Halogen | ortho | Improved MenA inhibition only. nih.gov | Mycobacterium tuberculosis (MenA inhibitor) |
| 1-(4-chlorobenzhydryl)piperazine | Various benzoyl chlorides | 4-position of piperazine (B1678402) | High cytotoxicity in various cancer cell lines. mdpi.com | Cancer cell lines |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR studies have been instrumental in predicting the activity of new compounds and in understanding the key molecular features that govern their biological effects.
A QSAR study on a series of 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists employed a three-layer back-propagation neural network. nih.gov This nonlinear QSAR model was developed by calculating a wide range of molecular descriptors and then selecting the most relevant ones using a two-stage least squares method combined with partial least squares. nih.gov The resulting model, which utilized four molecular descriptors, successfully correlated these with the known analgesic activities of 38 compounds and was validated with an external test set of five additional derivatives. nih.gov
In another example, a QSAR analysis was performed on piperine (B192125) analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov This study used a genetic function approximation method to develop a statistically significant model (r²=0.962). nih.gov The model revealed that an increase in the exposed partial negative surface area of a compound enhances its inhibitory activity against NorA, while the area of the molecular shadow in the XZ plane is inversely proportional to this activity. nih.gov The model also explained the relationship between the heat of formation of the compound and its inhibitory activity. nih.gov
These QSAR models not only provide predictive power for the design of new, more potent analogs but also offer insights into the pharmacophore, which can guide structural optimization. nih.govnih.gov
Influence of Conformational Preferences on Ligand Activity
A conformational analysis of various 4-phenylpiperidine analgesics revealed that phenyl equatorial conformations are generally preferred. nih.gov However, for some compounds like ketobemidone and meperidine, the energy difference between the phenyl axial and equatorial conformations was found to be small (0.6-0.7 kcal/mol). nih.gov This suggests that the phenyl axial conformer might be responsible for the enhanced potency observed with a meta-hydroxy group on the phenyl ring in these specific compounds. nih.gov
In contrast, for the prodine series of analgesics, the phenyl axial conformers were found to be significantly less favorable energetically. nih.gov The relative concentrations of the "analgesic conformation" could be directly related to the potencies of the different prodine analogs. nih.gov Furthermore, the presence of a 3-methyl group in the beta configuration was found to destabilize the phenyl axial conformer due to steric hindrance. nih.gov
The catalytic activity of zinc(II) compounds in the formation of amidines from the reaction of secondary cyclic amines with nitriles also highlights the importance of the amine's nature, which is influenced by its conformational preferences. rsc.org Different steric and electronic effects of substituents on the piperidine ring can affect the outcome of the reaction, leading to various product types. rsc.org
Distinctive Contributions of the 4-Chlorobenzoyl Moiety to Ligand Efficacy and Selectivity
The 4-chlorobenzoyl moiety is a critical pharmacophoric element in many biologically active piperidine derivatives, significantly influencing their efficacy and selectivity. The presence of the chlorine atom at the para position of the benzoyl ring introduces specific electronic and steric properties that are crucial for binding to various biological targets.
For instance, in a series of 1,3,4-oxadiazole (B1194373) derivatives bearing a piperidine core, the 4-chlorophenylsulfonyl group was a key structural feature. scielo.brscielo.br These compounds demonstrated a range of biological activities, including antibacterial and enzyme inhibitory effects. scielo.brscielo.br The synthesis of these compounds involved the reaction of ethyl isonipecotate with 4-chlorophenylsulfonyl chloride, highlighting the importance of this moiety from the initial synthetic steps. scielo.br
The European Medicines Agency (EMA) has also listed N-nitrosamines with a 4-chlorobenzoyl or related structure, indicating the prevalence of this moiety in pharmaceutical compounds and the need to assess their potential impurities. europa.eu The structure-activity relationship (SAR) and read-across approaches used to derive acceptable intake limits for these nitrosamines often rely on the toxicological data of related compounds, underscoring the influence of the core structure on biological effects. europa.eu
The following interactive table summarizes the role of the 4-chlorobenzoyl moiety in different classes of piperidine derivatives.
Table 2: Contribution of the 4-Chlorobenzoyl Moiety to Biological Activity
| Compound Class | Biological Target/Activity | Role of 4-Chlorobenzoyl Moiety |
|---|---|---|
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives | Antibacterial, Acetylcholinesterase and Urease inhibition. scielo.brscielo.br | Essential structural component for the observed biological activities. scielo.brscielo.br |
Impact of Piperidine Ring Modifications (e.g., Nitrogen Substitution, Amine Position, Chiral Centers)
Modifications to the piperidine ring of this compound and its analogs have a profound impact on their pharmacological properties. These modifications include substitutions on the piperidine nitrogen, altering the position of the amine group, and introducing chiral centers.
Nitrogen Substitution:
Substitution on the piperidine nitrogen can significantly modulate receptor affinity and selectivity. In a study of σ1 receptor ligands, replacing the central cyclohexane (B81311) ring of a lead compound with a piperidine ring without an N-substituent resulted in a marked decrease in σ1 affinity. nih.gov However, the introduction of a small methyl group at the piperidine nitrogen led to a substantial increase in σ1 affinity. nih.gov This suggests that even minor modifications to the nitrogen substituent can have a significant effect on biological activity.
Amine Position:
The position of the amine group on the piperidine ring is another critical determinant of activity. Structure-activity relationship studies on 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists demonstrated the importance of the 4-yl-urea linkage for potency. nih.gov
Chiral Centers:
The introduction of chiral centers into the piperidine ring can lead to stereoisomers with different biological activities. A conformational study of 4-phenylpiperidine analgesics showed that the relative potencies of the α- and β-prodines could be related to the relative concentrations of their "analgesic conformations". nih.gov The stereochemistry at the 3-position of the piperidine ring influences the conformational preference of the phenyl group, which in turn affects receptor binding. nih.gov
The synthesis of various piperidine derivatives often involves strategies that allow for the introduction of diverse substituents at different positions, enabling a thorough exploration of the structure-activity landscape. nih.govnih.gov
The following interactive table summarizes the impact of various piperidine ring modifications on biological activity.
Table 3: Impact of Piperidine Ring Modifications on Biological Activity
| Modification | Example | Effect | Biological Target/Activity |
|---|---|---|---|
| Nitrogen Substitution | Introduction of a methyl group on the piperidine nitrogen. nih.gov | Significant increase in σ1 receptor affinity. nih.gov | σ1 Receptor Ligands |
| Amine Position | 4-yl-urea linkage in 1-aryl-3-piperidin-4-yl-urea derivatives. nih.gov | Crucial for potency as CXCR3 receptor antagonists. nih.gov | CXCR3 Receptor Antagonists |
| Chiral Centers | α- and β-prodine stereoisomers. nih.gov | Different potencies related to the stability of the "analgesic conformation". nih.gov | Opioid Receptors (Analgesics) |
Biological Target Identification and Ligand Protein Interaction Studies of 1 4 Chlorobenzoyl Piperidin 3 Amine Derivatives in Vitro Focus
Targeted Enzyme Inhibition Studies
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Cholinesterase inhibitors are compounds that prevent the breakdown of acetylcholine (B1216132), a neurotransmitter essential for nerve cell communication. By inhibiting the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, these inhibitors increase the levels of acetylcholine in the brain. This mechanism is a key therapeutic strategy for conditions characterized by cholinergic deficits. nih.gov
Research into novel cholinesterase inhibitors has explored a variety of molecular scaffolds. For instance, a series of piperazine-tethered biphenyl-3-oxo-1,2,4-triazine derivatives were designed and synthesized. One of the synthesized analogs, compound 6g , demonstrated significant non-competitive inhibitory potential against acetylcholinesterase with an IC₅₀ of 0.2 ± 0.01 μM. nih.gov Molecular modeling studies of this compound indicated a strong binding affinity with both the peripheral anionic site (PAS) and the catalytic active site (CAS) of AChE. nih.gov
| Compound | Target Enzyme | IC₅₀ (μM) | Type of Inhibition |
| 6g | Acetylcholinesterase (AChE) | 0.2 ± 0.01 | Non-competitive |
Tubulin Polymerization Inhibition
Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton. Microtubules play a vital role in maintaining cell structure and facilitating cell division. nih.gov The inhibition of tubulin polymerization disrupts these processes, leading to cell cycle arrest and is an effective strategy, particularly in cancer therapy. nih.govresearchgate.net
Numerous compounds have been identified as inhibitors of tubulin polymerization. dntb.gov.ua For example, certain kinase inhibitors like ON-01910, HMN-214, and KX2-391 have been shown to inhibit tubulin polymerization. nih.gov Studies have demonstrated that these compounds can rapidly affect microtubule dynamics, with changes detectable within the first 20 minutes of treatment. nih.gov
Derivatives of 1-(4-Chlorobenzoyl)piperidin-3-amine have been investigated for their potential to inhibit tubulin polymerization. The core structure is often modified to enhance its binding to the colchicine (B1669291) binding site on the β-tubulin subunit. nih.gov Research has shown that specific substitutions on the molecular scaffold can significantly impact the inhibitory activity. For example, the presence of a 3,4,5-trimethoxyphenyl group can improve activity. nih.gov
| Compound Class | Key Structural Feature | Effect on Tubulin |
| Kinase Inhibitors | Varied | Inhibition of polymerization |
| Combretastatin Analogues | Cis-restricted triazole/tetrazole | Inhibition of polymerization |
| XRP44X Hybrids | Pyrazole ring replacement | Obstruction of signaling pathway |
Receptor Binding and Modulation Studies
Histamine (B1213489) H3 Receptor Antagonism
The histamine H3 receptor (H3R) is a G-protein-coupled receptor primarily found in the central nervous system. nih.govwikipedia.org It acts as an autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. nih.govwikipedia.org H3R also functions as a heteroreceptor, modulating the release of other important neurotransmitters. nih.gov Antagonists of the H3 receptor block its inhibitory action, leading to increased neurotransmitter release, which can have stimulant and nootropic effects. wikipedia.org
Derivatives of this compound, particularly those containing a piperidine (B6355638) moiety, have been investigated as H3 receptor antagonists. The piperidine core is considered a critical structural element for H3 receptor activity. nih.govacs.org Studies have shown that certain piperidine-containing carbamates can act as potent H3 receptor antagonists in vitro. nih.gov For instance, compound 14 from a series of N-alkyl urethanes was identified as the most potent H3 receptor antagonist in vitro with a pA₂ value of 7.2. nih.gov
| Compound | Receptor | In Vitro Activity (pA₂) | Reference |
| 14 (N-alkyl urethane) | Histamine H3 | 7.2 | nih.gov |
Sigma-1 Receptor (σ1R) Ligand Interactions
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. nih.gov It is involved in the regulation of various cellular functions, including calcium signaling and cellular stress responses. nih.gov Ligands that interact with σ1R can have neuroprotective and therapeutic effects in a range of neuropsychiatric disorders. nih.gov
Several studies have revealed that many H3 receptor antagonists also exhibit high affinity for the σ1R. nih.govacs.org This dual activity is particularly prominent in compounds containing a piperidine moiety. nih.govacs.org For example, in a study of 20 H3R ligands, six showed a higher affinity for σ1R over the sigma-2 receptor (σ2R), with compounds 5 , 11 , and 12 showing the highest preference for σ1R. nih.gov The replacement of a piperazine (B1678402) core with a piperidine core in one compound series dramatically increased σ1R affinity (Ki from 1531 nM to 3.64 nM). nih.gov
| Compound | hH3R Ki (nM) | σ1R Ki (nM) |
| 4 (piperazine core) | 3.17 | 1531 |
| 5 (piperidine core) | 7.70 | 3.64 |
Cannabinoid Receptors and Other Neuroreceptors
The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that are part of the endocannabinoid system. nih.gov The CB1 receptor is primarily found in the central nervous system and modulates neurotransmitter release. nih.gov
While direct studies on this compound derivatives and their interaction with cannabinoid receptors are not extensively documented in the provided context, the broader class of piperidine derivatives has been explored as ligands for various neuroreceptors. For example, phenylpiperidine derivatives are a known class of compounds with activity at opioid receptors. wikipedia.org Furthermore, antagonists for the CB1 receptor, such as SR141716A, which contains a piperidine moiety, are crucial tools in cannabinoid research. nih.gov This suggests that the piperidine scaffold is a versatile platform for developing ligands for a range of neuroreceptors.
Estrogen Receptor Binding
Estrogen receptors (ERα and ERβ) are nuclear hormone receptors that play a critical role in various physiological processes and are key targets in the treatment of breast cancer. livingwithendometriosis.orgrjptonline.org Ligands can act as agonists, stimulating the receptor, or as antagonists, blocking its activity. livingwithendometriosis.org
A piperidine derivative, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), was developed to target the estrogen receptor as an anti-cancer agent. nih.gov In ER-positive MCF-7 breast cancer cells, DTPEP was found to downregulate the expression and activation of ERα. nih.gov This indicates that specific piperidine derivatives can be designed to interact with and modulate the activity of estrogen receptors, providing a potential therapeutic avenue for hormone-sensitive cancers. nih.gov
Comprehensive Enzyme and Receptor Selectivity Profiling
The therapeutic potential and safety profile of a compound are significantly influenced by its selectivity, which is its ability to interact with a specific target over others. Comprehensive selectivity profiling is a critical step in the preclinical development of drug candidates. For derivatives of 1-(4-chlorobenzoyl)piperidine, several studies have explored their interactions with a range of enzymes and receptors.
One area of investigation has been their activity as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various pathological conditions, including cancer. A study focused on the structural optimization of 4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone (a related derivative) led to the development of potent and selective MAGL inhibitors. The lead compound, CL6a, exhibited reversible inhibition of MAGL with a Ki of 8.6 μM. Through structural modifications, a more potent inhibitor, compound 17b, was developed with a Ki of 0.65 μM. nih.gov
In another line of research, piperidine derivatives have been investigated for their affinity and selectivity for dopamine (B1211576) receptors. A series of 4-N-linked-heterocyclic piperidine derivatives were synthesized and evaluated as ligands for the human dopamine D4 (hD4) receptor. One of the optimized compounds demonstrated high affinity for hD4 with a Ki of 5.2 nM and over 300-fold selectivity over the hD2 and hD3 receptors. nih.gov
Furthermore, certain piperidine derivatives have been identified as ligands for the sigma-1 (σ1) receptor. A series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold were prepared and showed high affinity and selectivity over the σ2 subtype. nih.gov While these are not direct derivatives of this compound, they highlight the potential of the piperidine core to be tailored for specific receptor interactions.
The following table summarizes the selectivity data for some of the investigated derivatives.
| Compound/Derivative Class | Target | Ki (nM) | Selectivity | Reference |
| CL6a | MAGL | 8600 | Reversible inhibitor | nih.gov |
| Compound 17b | MAGL | 650 | Potent and selective | nih.gov |
| Optimized 4-N-linked-heterocyclic piperidine derivative | hD4 | 5.2 | >300-fold vs hD2/hD3 | nih.gov |
| 4-(2-aminoethyl)piperidine scaffold derivatives | σ1 receptor | High affinity | Selective over σ2 | nih.gov |
Ligand-Protein Co-crystallography for Atomic-Level Interaction Elucidation
To understand the precise binding mechanism of a ligand to its protein target, co-crystallography followed by X-ray diffraction analysis is an invaluable tool. This technique provides a three-dimensional structure of the ligand-protein complex at an atomic level, revealing key interactions that drive binding and affinity.
For a derivative of the 1-(4-chlorobenzoyl)piperidine scaffold, namely 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate , a crystal structure has been determined. psu.edunih.govwho.int It is important to note that this compound features a substituent at the 4-position of the piperidine ring, in contrast to the 3-amino substitution of the parent compound of interest.
In the crystal structure of this derivative, the piperidine ring adopts a chair conformation. The two 4-chlorobenzoyl groups are oriented at a dihedral angle of 84.63(9)° to each other. nih.gov The crystal packing is stabilized by a network of hydrogen bonds involving the amide groups, the carbonyl oxygen, and a water molecule of hydration, forming a sheet-like structure. psu.edunih.gov
While a co-crystal structure with a biological target for a direct derivative of this compound is not publicly available, modeling studies on related compounds have provided insights into their binding modes. For the MAGL inhibitor 17b, modeling suggested that the compound binds in a manner that displaces a structural water molecule within the MAGL binding site, forming hydrogen bonds that mimic the interactions of the displaced water. This finding points to a new key anchoring point for the design of novel MAGL inhibitors. nih.gov
In Vitro Functional Assays for Target Activity Confirmation (e.g., ATPase Activity Assays)
In vitro functional assays are essential to confirm that the binding of a compound to its target translates into a measurable biological effect. These assays can measure enzyme inhibition, receptor activation or antagonism, or effects on cellular processes.
Derivatives of the 1-(4-chlorobenzoyl)piperidine scaffold have been evaluated in various functional assays. For instance, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were tested for their cytotoxic effects on a panel of cancer cell lines. These compounds showed significant cell growth inhibitory activity. nih.gov
In another study, derivatives of 1-(4-fluorobenzoyl)piperidine were identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes. One such derivative demonstrated significant analgesic effects in preclinical models of inflammation.
The following table presents a summary of the in vitro functional assay data for some of these derivatives.
| Derivative Class | Assay Type | Cell Lines/Model | Observed Effect | Reference |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Cytotoxicity Assay | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B, MCF7, BT20, T47D, CAMA-1, HCT-116, KATO-3, MFE-296 | Significant cell growth inhibition | nih.gov |
| 1-(4-fluorobenzoyl)piperidine derivatives | sEH Inhibition Assay | Preclinical inflammation models | Potent inhibition of sEH, analgesic effects |
Derivative Design and Synthesis for Enhanced Activity and Selectivity Based on the 1 4 Chlorobenzoyl Piperidin 3 Amine Scaffold
Rational Lead Compound Modification and Structural Optimization
Once a lead compound with a desirable biological activity is identified, rational modification and structural optimization are employed to enhance its efficacy and selectivity. This process often involves iterative cycles of chemical synthesis and biological testing to establish a structure-activity relationship (SAR).
A notable example is the optimization of 4-chlorobenzoylpiperidine derivatives as MAGL inhibitors. nih.govresearchgate.net The initial lead compound, (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone (CL6a), demonstrated reversible MAGL inhibition with a Ki of 8.6 μM. nih.gov Through systematic modifications, a new, more potent and selective inhibitor, compound 17b, was developed with a Ki of 0.65 μM. nih.gov This significant improvement in activity underscores the power of rational design.
Further SAR studies on related piperidine (B6355638) derivatives have provided valuable insights. For instance, in a series of trisubstituted pyrimidine (B1678525) amide derivatives as CCR4 antagonists, the substitution on the piperidine ring was found to be crucial for activity. nih.gov Replacement of a piperidinyl group with a pyridinyl group or removal of the nitrogen atom of the piperidine resulted in a significant loss of inhibitory activity, indicating that the integrity of the piperidine ring is essential. nih.gov
The following table showcases the impact of structural modifications on the inhibitory activity of 4-chlorobenzoylpiperidine derivatives against MAGL.
| Compound | Modification | Ki (μM) |
| CL6a | Lead Compound | 8.6 |
| 17b | Optimized Derivative | 0.65 |
Development of Analog Libraries for High-Throughput Screening and SAR Elucidation
To efficiently explore the chemical space around a promising scaffold and to elucidate comprehensive structure-activity relationships (SAR), the development of analog libraries for high-throughput screening (HTS) is a critical strategy. HTS allows for the rapid testing of thousands of compounds, accelerating the discovery of new hits and leads.
The synthesis of such libraries often relies on robust and versatile chemical reactions. For the 1-(4-chlorobenzoyl)piperidin-3-amine scaffold, common synthetic strategies involve the reductive amination of a piperidinone precursor or N-alkylation and acylation reactions of the piperidine nitrogen and the 3-amino group. nih.govevitachem.com These methods facilitate the systematic introduction of a wide variety of functional groups at different positions of the scaffold.
For example, in the discovery of 4-aminopiperidine (B84694) derivatives as inhibitors of Hepatitis C Virus (HCV) assembly, a broad exploration of tolerated functionality was undertaken. nih.gov This involved coupling a common intermediate with a range of electrophiles, followed by deprotection, to generate a library of analogs. nih.gov This systematic approach allowed for a thorough investigation of the SAR.
A multiplexed HTS assay has been developed for the simultaneous inhibition monitoring of multiple drug-metabolizing enzymes. nih.gov This innovative approach, which can screen thousands of compounds in a short period, could be applied to libraries of this compound derivatives to identify compounds with desirable metabolic profiles early in the drug discovery process. nih.gov
Pharmacophore Hybridization Strategies for Novel Compound Generation
Pharmacophore hybridization is a powerful drug design strategy that involves combining two or more pharmacophores—the essential structural features responsible for a molecule's biological activity—into a single molecule. This approach aims to create novel compounds with improved affinity, selectivity, or a desired polypharmacological profile.
The this compound scaffold is an ideal candidate for pharmacophore hybridization. For instance, in the search for novel NLRP3 inflammasome inhibitors, a pharmacophore-hybridization strategy was employed by merging the structure of an acrylic acid derivative with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. nih.gov This led to the generation of a new series of compounds with the ability to inhibit NLRP3-dependent pyroptosis and IL-1β release. nih.gov
Similarly, the amine group of the this compound scaffold can be derivatized with other pharmacophoric moieties. A methodology for the effective labeling of amine pharmacophores using 2,3-pyrazinedicarboxylic anhydride (B1165640) has been described, which could be adapted to conjugate the this compound scaffold with other bioactive molecules to create novel hybrid compounds for diagnostic or therapeutic applications. nih.gov
Design and Evaluation of Multi-Target Ligands
Complex diseases such as neurodegenerative disorders often involve multiple biological targets. The "one-target, one-drug" paradigm has shown limited success in treating such multifactorial diseases. Consequently, the design of multi-target-directed ligands (MTDLs), single compounds that can modulate multiple targets simultaneously, has emerged as a promising therapeutic strategy. nih.gov
The this compound scaffold can serve as a foundation for the development of MTDLs. For example, N-benzylpiperidine analogs have been designed and synthesized as multi-functional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in the pathogenesis of Alzheimer's disease. nih.gov These compounds demonstrated a balanced inhibition of both targets.
The following table provides examples of multi-target ligands based on piperidine scaffolds and their respective targets.
| Compound Series | Target 1 | Target 2 |
| N-Benzylpiperidine Analogs | Acetylcholinesterase (AChE) | β-secretase-1 (BACE-1) |
| 4-Oxypiperidine Ethers | Histamine (B1213489) H3 Receptor | Cholinesterases |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-Chlorobenzoyl)piperidin-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, the 4-chlorobenzoyl group can be introduced to piperidin-3-amine through a coupling agent (e.g., DCC or EDC) in anhydrous solvents like DCM or THF. Optimization involves varying temperature (40–80°C), stoichiometry (1.2–1.5 equivalents of acylating agent), and catalysts (e.g., DMAP). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Reaction yields can improve from ~50% to >80% by controlling moisture and using inert atmospheres .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR (e.g., δ 7.4–7.6 ppm for aromatic protons, δ 3.0–4.0 ppm for piperidine protons) confirm structure .
- MS : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 253) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What are common impurities in the synthesis of this compound, and how are they identified?
- Methodological Answer : Residual solvents (e.g., DCM, THF) and unreacted starting materials (e.g., 4-chlorobenzoic acid derivatives) are typical impurities. GC-MS or NMR can detect these. For example, unreacted piperidin-3-amine appears as a singlet at δ 1.4–1.8 ppm. Purification via recrystallization (ethanol/water) or preparative TLC reduces impurities .
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be validated, and what software is recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used for structural validation. The SHELX suite (SHELXL for refinement, SHELXS for solution) is industry-standard. Key steps:
- Data collection at 100–150 K.
- Structure solution via direct methods.
- Validation using R-factors (<0.05) and CheckCIF for geometric outliers.
- Hydrogen bonding networks (e.g., NH⋯O=C) are analyzed using Mercury or OLEX2 .
Q. How do solvent polarity and pH influence the stability of this compound in solution?
- Methodological Answer : Stability studies involve:
- Solvent Screening : Use DMSO-d₆, CDCl₃, or D₂O; monitor degradation via NMR over 72 hours.
- pH Dependence : At pH <3 or >10, hydrolysis of the amide bond occurs. Buffered solutions (pH 6–8) in PBS show <5% degradation over 7 days.
- Kinetic Analysis : Arrhenius plots (20–60°C) determine activation energy (~50 kJ/mol) .
Q. How can contradictory data in reaction mechanisms (e.g., oxidation pathways) be resolved?
- Methodological Answer :
- Isotopic Labeling : Use -labeled permanganate to track oxygen incorporation during oxidation.
- Computational Modeling : DFT studies (e.g., Gaussian 16) identify transition states and intermediates.
- Cross-Validation : Compare results from LC-MS, EPR (for radical detection), and kinetic isotope effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
